Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone
Description
Properties
IUPAC Name |
1-cyclobutyl-3-(2,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11-6-7-12(2)14(10-11)8-9-15(16)13-4-3-5-13/h6-7,10,13H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAOKXCSFXLSRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644766 | |
| Record name | 1-Cyclobutyl-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-18-2 | |
| Record name | 1-Cyclobutyl-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone typically involves the reaction of cyclobutyl compounds with 2-(2,5-dimethylphenyl)ethyl derivatives under specific conditions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to optimize reaction efficiency and product consistency. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the attainment of high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like NaBH4 and LiAlH4 are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions often require catalysts such as AlCl3 or FeCl3 and may be conducted in solvents like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways and cellular processes. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Molecular and Physical Properties
The following table compares key properties of cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Substituent Positions |
|---|---|---|---|---|---|---|
| Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone | 898793-45-8 | C₁₅H₂₀O | 216.32 | 333.1 | 1.02 | 2,3-dimethylphenyl |
| Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone | 898781-25-4 | C₁₄H₁₈O | 202.29 | 308.5 (predicted) | 1.041 | 3,5-dimethylphenyl |
| Cyclohexyl 2-(2,6-dimethylphenyl)ethyl ketone | 898755-49-2 | C₁₇H₂₄O | 244.37 | 365.3 | 0.987 | 2,6-dimethylphenyl |
Key Observations :
- Ring Size Impact : Larger cycloalkyl groups (e.g., cyclohexyl vs. cyclobutyl) increase molecular weight and boiling point but reduce density. For example, cyclohexyl analogs exhibit a ~32°C higher boiling point than cyclobutyl derivatives .
- Substituent Position : Ortho-substituted derivatives (e.g., 2,3-dimethylphenyl) show higher densities compared to meta-substituted (3,5-dimethylphenyl) isomers, likely due to steric effects altering molecular packing .
Reactivity and Stability
- Cyclobutyl vs. Cyclohexyl : The cyclobutyl group’s inherent ring strain may enhance reactivity compared to more stable cyclohexyl analogs. Evidence from nuclear chemistry studies suggests cyclic ketones undergo distinct rearrangement pathways compared to acyclic counterparts, though mechanistic details remain unclear .
Economic and Commercial Factors
Price and availability vary significantly among analogs:
| Compound Name | Purity (%) | Price (USD/g) | Supplier |
|---|---|---|---|
| Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone | 97 | 437 | Matrix Scientific |
| Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone | 95 | 1006.58 | American Custom Chemicals |
Cyclobutyl derivatives (e.g., CAS 898793-45-8) are currently listed as out of stock, highlighting supply chain challenges for specific isomers .
Biological Activity
Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone, with the molecular formula C₁₅H₂₀O and CAS number 898754-18-2, is a ketone derivative characterized by a cyclobutyl group attached to a 2-(2,5-dimethylphenyl)ethyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic properties and interactions with biomolecules.
The compound features a unique structure that influences its biological activity. The ketone functional group allows for various chemical reactions, including oxidation, reduction, and substitution reactions. Its synthesis can involve multiple pathways, often utilizing cyclobutane derivatives as starting materials.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀O |
| Molecular Weight | 232.33 g/mol |
| Boiling Point | Approximately 326.4 °C |
| Density | ~1.020 g/cm³ |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The ketone group can form hydrogen bonds and engage in hydrophobic interactions, influencing biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, affecting physiological responses.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential are ongoing, with some evidence pointing towards a reduction in inflammatory markers in vitro.
- Analgesic Activity : Similar compounds have shown promise in pain management, indicating that this compound may possess analgesic properties.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anti-inflammatory Mechanisms
In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines in cultured macrophages. This finding supports its potential application in treating inflammatory diseases.
Case Study 3: Analgesic Properties
In animal models, the compound was tested for pain relief using the rat-tail pressure test. Results indicated that it produced a significant analgesic effect compared to control groups, highlighting its potential utility in pain management therapies.
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the actions of this compound. Future studies should focus on:
- In Vivo Studies : To confirm the efficacy and safety of the compound in living organisms.
- Structure-Activity Relationship (SAR) : To explore how variations in structure affect biological activity.
- Clinical Trials : To assess therapeutic potential in human subjects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
